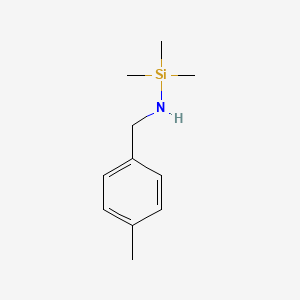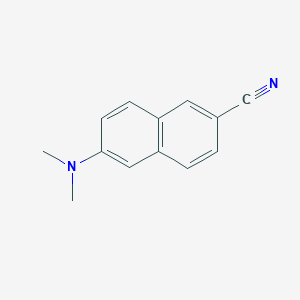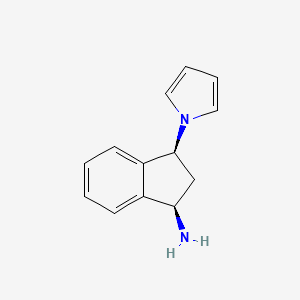
(1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine: is a chiral compound featuring a pyrrole ring attached to a dihydroindenamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment to the Indenamine Structure: The pyrrole ring is then attached to the dihydroindenamine structure through a series of reactions, including nucleophilic substitution and reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the indenamine structure, converting it to a fully saturated amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrole ring or the amine group can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrrole-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring and the indenamine structure can interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S)-3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-amine: shares structural similarities with other pyrrole-containing compounds, such as pyrrole itself and pyrrole-based drugs.
Indenamine derivatives: Compounds with similar indenamine structures but different substituents on the pyrrole ring.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the specific arrangement of the pyrrole and indenamine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(1R,3S)-3-pyrrol-1-yl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H14N2/c14-12-9-13(15-7-3-4-8-15)11-6-2-1-5-10(11)12/h1-8,12-13H,9,14H2/t12-,13+/m1/s1 |
Clé InChI |
AWCXPGSAXNODAB-OLZOCXBDSA-N |
SMILES isomérique |
C1[C@H](C2=CC=CC=C2[C@H]1N3C=CC=C3)N |
SMILES canonique |
C1C(C2=CC=CC=C2C1N3C=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


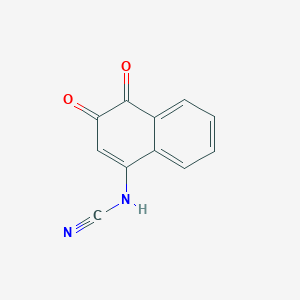

![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)
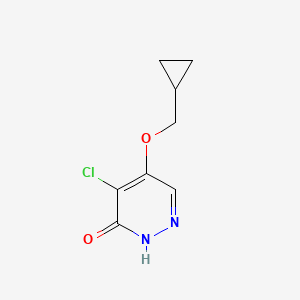

![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
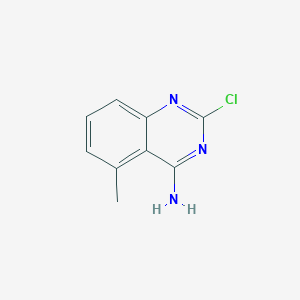
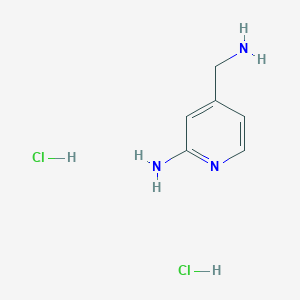
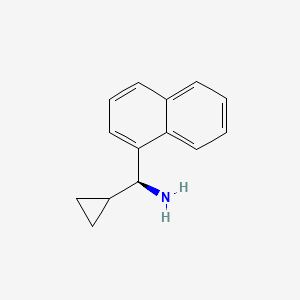


![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
